N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves the condensation of 2-aminobenzenethiol with 4,6-diamino-2-chloropyrimidine under basic conditions. The reaction proceeds through the formation of an intermediate thioether, which is subsequently cyclized to form the benzothiazole ring . Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency and yield of the synthesis . These methods offer advantages such as reduced reaction times and lower energy consumption, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells by targeting specific molecular pathways
Industry: Utilized in the development of new materials with unique properties, such as fluorescence and electroluminescence
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit enzymes involved in critical biological processes, such as DNA synthesis and repair . It can also interfere with cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer properties
4,6-diamino-2-chloropyrimidine: A key intermediate in the synthesis of pyrimidine-based compounds with diverse biological activities
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide stands out due to its unique combination of a benzothiazole ring and a pyrimidine moiety, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c14-9-5-10(15)18-12(17-9)21-6-11(20)19-13-16-7-3-1-2-4-8(7)22-13/h1-5H,6H2,(H,16,19,20)(H4,14,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOOANUFLKTDPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=N3)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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